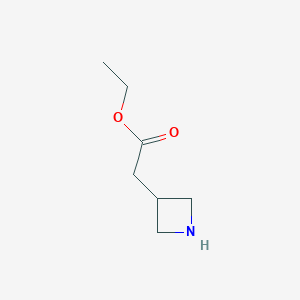

Ethyl 2-(azetidin-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl 2-(azetidin-3-yl)acetate |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |

InChI Key |

SWLOGUOQYIIALV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Ethyl 2 Azetidin 3 Yl Acetate

Reactions Involving the Azetidine (B1206935) Ring System

The inherent strain of the azetidine ring is a key driver for its reactivity, making it more reactive than larger, unstrained heterocycles like pyrrolidines but more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchgate.net This property allows for a variety of reactions that involve the cleavage or modification of the ring itself.

The cleavage of the C-N or C-C bonds of the azetidine ring is a common transformation, typically facilitated by the presence of acids or electrophiles which activate the ring towards nucleophilic attack. researchgate.net The significant ring strain is released in these reactions, providing a strong thermodynamic driving force. rsc.org

Acid-mediated ring-opening is a frequently employed strategy. nih.govacs.org Lewis acids can coordinate to the azetidine nitrogen, creating a highly reactive species that undergoes nucleophilic attack. iitk.ac.in For instance, Lewis acid-promoted ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2-type mechanism, affording 1,3-amino ethers in excellent yields. iitk.ac.in This pathway is supported by the formation of nonracemic products from chiral starting materials. iitk.ac.in Similarly, intramolecular ring-opening can occur, as seen in N-substituted azetidines with a pendant amide group, which undergo acid-catalyzed decomposition. nih.govacs.org

The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. In many cases, the attack occurs at the less sterically hindered carbon atom. researchgate.net However, electronic factors can also play a crucial role. iitk.ac.in

Table 1: Examples of Azetidine Ring-Opening Reactions

| Starting Material | Reagents/Conditions | Product Type | Mechanism | Reference(s) |

|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Alcohols, Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Amino ether | SN2-type nucleophilic opening | iitk.ac.in |

| N-Linked heteroaryl azetidine with pendant amide | Acidic pH | Lactam | Intramolecular nucleophilic attack | nih.govacs.org |

| N-Alkyl azetidines | Cyanogen bromide | 3-Bromo-N-alkyl cyanamide | Ring cleavage via quaternization | researchgate.netresearchgate.net |

Ring expansion reactions transform the strained four-membered azetidine ring into larger, more stable five- or six-membered heterocycles. nih.govnih.gov These reactions provide a powerful synthetic route to valuable scaffolds like pyrrolidines, piperidines, and oxazinanes. nih.govrsc.orgamazonaws.com

One strategy involves the rearrangement of functionalized azetidines. For example, heating iodomethyl-substituted azetidines can induce a rearrangement to form pyrrolidines with complete stereocontrol. medwinpublishers.com Photochemical rearrangements of azetidine ketones have also been shown to yield pyrroles through a proposed biradical intermediate. bhu.ac.in

Acid-mediated conditions can also facilitate ring expansion. A notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, which rearrange to form 6,6-disubstituted 1,3-oxazinan-2-ones. amazonaws.com Similarly, a domino process involving Heck arylation followed by acid-catalyzed transposition and ring-opening by an internal hydroxyl group can convert azetidines into 2,3,4-trisubstituted dihydrofurans. researchgate.net The expansion of an azetidine ring to a pyrrolidine (B122466) has been noted as a method to enhance molecular stability by relieving ring strain. nih.gov

Table 2: Examples of Azetidine Ring Expansion Reactions

| Azetidine Derivative | Reagents/Conditions | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| 2,2-Disubstituted 1-(tert-butyl)azetidine-1,2-dicarboxylate | Trifluoroacetic acid, Toluene | 6,6-Disubstituted 1,3-oxazinan-2-one | amazonaws.com |

| Azetidine ketones | Photochemical irradiation | Pyrrole | bhu.ac.in |

| cis-1-Benzyl-4-iodomethyl-2-(pyridin-3-yl)-azetidine | Heat | Pyrrolidine | medwinpublishers.com |

The secondary amine of the azetidine ring in Ethyl 2-(azetidin-3-yl)acetate is a key site for synthetic modification. Functionalization of this nitrogen atom is crucial for modulating the compound's properties and for building more complex molecular architectures. nsf.govuniba.it

A common strategy involves the introduction of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. uniba.itresearchgate.net These groups can direct the regioselectivity of subsequent reactions and can be removed under specific conditions to allow for further derivatization. nsf.govresearchgate.net For example, N-phenoxysulfonyl-protected azetidines can be deprotected under neutral or mild basic conditions. nsf.gov

Direct alkylation of the azetidine nitrogen is also a viable pathway. The reaction of an NH-azetidine with ethyl glyoxalate in the presence of a reducing agent, for instance, leads to the formation of an N-substituted acetate (B1210297) derivative. google.com The nature of the N-substituent, whether it is electron-withdrawing or electron-donating, can significantly influence the reactivity of the azetidine ring in other transformations, such as lithiation. uniba.it In the context of complex molecules like macrocyclic peptides, the azetidine nitrogen provides a handle for late-stage functionalization, such as acylation, sulfonylation, or the attachment of tags via click chemistry, after chemoselective deprotection. researchgate.net

Introducing substituents onto the carbon framework of the azetidine ring allows for the generation of a wide array of functionalized derivatives. rsc.orguni-muenchen.de For a molecule like this compound, the C3 position is already substituted, but further functionalization at C2, C3, or C4 is possible through various synthetic methods.

A powerful method for functionalizing the C3 position involves the aza-Michael addition of NH-heterocycles to an α,β-unsaturated ester precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This reaction, often catalyzed by a base like DBU, allows for the construction of a C-N bond at the C3 position, yielding a variety of 3-substituted azetidine derivatives. mdpi.com

Another key strategy is the deprotonation (lithiation) of the ring at the C2 position, adjacent to the nitrogen atom, followed by trapping the resulting organolithium intermediate with an electrophile. uniba.ituni-muenchen.de The regioselectivity of this lithiation is often controlled by the nature of the protecting group on the azetidine nitrogen; electron-withdrawing groups typically direct lithiation to the C2 position. uniba.it

Furthermore, 3-haloazetidines serve as versatile precursors for C3 functionalization. The halogen can be displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and carbon, to introduce diverse functionalities. researchgate.netthieme-connect.com

Table 3: Strategies for Substitution on the Azetidine Ring Carbons

| Position | Method | Reagents/Precursors | Product Type | Reference(s) |

|---|---|---|---|---|

| C3 | Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles, DBU | 3-(Heterocyclyl)-azetidine-3-acetates | mdpi.comresearchgate.net |

| C2 | Lithiation/Electrophilic Trapping | N-Boc-azetidine, s-BuLi, Electrophile (e.g., alkyl halide) | 2-Substituted-N-Boc-azetidine | uniba.ituni-muenchen.de |

| C3 | Nucleophilic Substitution | 3-Bromo-3-ethylazetidine, Nucleophiles (e.g., NaCN, alkoxides) | 3-Cyano- or 3-Alkoxy-3-ethylazetidine | thieme-connect.com |

Reactions at the Ester Moiety of this compound

The ethyl acetate side chain provides a second reactive site on the molecule, allowing for transformations that are characteristic of esters without affecting the azetidine ring, provided the reaction conditions are chosen carefully.

The ester group in this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(azetidin-3-yl)acetic acid. vulcanchem.com This transformation is a fundamental reaction of esters and provides a route to an important building block for further synthesis, for example, amide bond formation.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible reaction. nih.gov This process is typically catalyzed by an acid (such as sulfuric acid or boric acid) or a base. nih.govscielo.br For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or a more complex alcohol) in the presence of a suitable catalyst would result in the corresponding methyl or other alkyl ester. This allows for the modification of the ester portion of the molecule, which can be useful for altering physical properties or for incorporating specific functionalities. nih.gov

Reductions to Alcohol and Aldehyde Derivatives

The ester functionality of this compound can be reduced to yield the corresponding primary alcohol, 2-(azetidin-3-yl)ethanol, or the aldehyde, 2-(azetidin-3-yl)acetaldehyde. The choice of reducing agent is critical in determining the final product.

Reduction to Alcohol:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the primary alcohol. libretexts.org The reaction typically involves the addition of a nucleophilic hydride ion to the electrophilic carbon of the ester's carbonyl group. The resulting alkoxide intermediate is then protonated to give the alcohol. libretexts.org While specific examples for the reduction of this compound were not found in the search results, the general mechanism for ester reduction is well-established. For instance, the reduction of a similar compound, methyl 1-(2-(benzyloxy)ethyl)azetidine-3-carboxylate, with lithium aluminum hydride yields the corresponding alcohol, (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methanol. google.com

Reduction to Aldehyde:

The reduction of an ester to an aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to further reduction to alcohols. Therefore, less reactive and more sterically hindered reducing agents are required. While no specific reagent was identified for the direct reduction of this compound to its aldehyde, this transformation is generally challenging.

The aldehyde derivative, 2-(azetidin-3-yl)acetaldehyde, is a known compound, though its direct synthesis from the corresponding ethyl ester is not detailed in the provided results. molport.com

Below is a table summarizing the expected products from the reduction of this compound.

| Starting Material | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(azetidin-3-yl)ethanol |

| This compound | (Not specified) | 2-(azetidin-3-yl)acetaldehyde |

Amidation Reactions

Amidation reactions of this compound involve the reaction of the ester with an amine to form an amide. This is a common transformation for esters. For example, the reaction of an ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acetohydrazide. ijpjournal.comijpjournal.com This can then be further reacted with substituted benzaldehydes to form carbohydrazide (B1668358) derivatives. ijpjournal.comijpjournal.com

In a specific example, ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate is reacted with hydrazine hydrate to produce 2-(2-methyl-1H-indol-3-yl)-2-oxoacetohydrazide. ijpjournal.comijpjournal.com This product is then condensed with substituted benzaldehydes to create carbohydrazide derivatives. ijpjournal.comijpjournal.com These derivatives can then undergo cyclization to form N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives. ijpjournal.comijpjournal.com

Another example involves the synthesis of N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, where an acetamide-based azetidinone derivative is formed. ias.ac.inresearchgate.net

The following table illustrates a general amidation reaction.

| Reactant 1 | Reactant 2 | Product |

| This compound | Amine (e.g., R-NH₂) | 2-(Azetidin-3-yl)-N-R-acetamide |

| Ethyl (2-methyl-1H-indol-3-yl)-2-oxoacetate | Hydrazine Hydrate | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetohydrazide |

Reactions at the Alpha-Carbon to the Ester Group

Enolization and Alpha-Alkylation Reactions

The carbon atom alpha to the ester group in this compound is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo alkylation reactions with various electrophiles.

The alkylation of β-amino esters, such as this compound, can proceed with high diastereoselectivity. acs.orgnih.gov Studies have shown that lithium enolates of β-amino esters can form hexameric aggregates, and the alkylation is believed to occur directly from these aggregates. acs.orgnih.gov The stereocontrol in these reactions is often excellent, with the existing stereogenic centers influencing the outcome of the alkylation. nih.govrsc.org

For example, the generation of an enolate from a cyclic β-amino ester followed by alkylation can proceed with complete stereocontrol. nih.govrsc.org This methodology has been used in the synthesis of functionalized piperidines and other complex molecules. nih.govrsc.org

Condensation Reactions

This compound can participate in condensation reactions, such as the Claisen condensation. The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. chemicalnote.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an enolate from one ester molecule, which then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule. chemicalnote.com

The general mechanism involves the following steps:

Enolate formation: A strong base removes a proton from the α-carbon of the ester. chemicalnote.com

Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of another ester molecule. chemicalnote.com

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester. chemicalnote.com

While specific examples of Claisen condensation with this compound were not found, this reaction is a fundamental transformation for esters with α-hydrogens. masterorganicchemistry.comlibretexts.org

Mechanistic Investigations of Key Transformations Involving Azetidine Esters

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of transformations involving azetidine esters.

Reaction Kinetics:

Kinetic studies of the alkylation of β-amino ester enolates have revealed that the reaction can occur directly from hexameric lithium enolate aggregates. acs.orgnih.gov The rate of these alkylations can be influenced by the presence of additives. For example, the presence of excess lithium hexamethyldisilazide (LiHMDS) can accelerate the alkylation rate. acs.org Understanding the kinetics of these reactions is essential for optimizing reaction conditions to achieve high yields and selectivities. nih.gov

Thermodynamics:

Thermodynamic considerations are important in understanding the stability of products and intermediates in reactions involving the azetidine ring. For instance, in the synthesis of azetidines from oxiranes, the formation of the four-membered azetidine ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring. acs.org This indicates that the reaction is under kinetic control. acs.org

Computational studies have been employed to investigate the puckering potential and thermodynamic properties of azetidinone, a related four-membered ring system. acs.org The opening of the azetidine ring is another area where thermodynamics plays a key role. The favorability of ring-opening can be influenced by factors such as oxidation state. researchgate.net

The regioselectivity of ring-opening reactions of unsymmetrical azetidines is also heavily influenced by electronic effects, which are a reflection of the thermodynamics of the transition states and intermediates. magtech.com.cn Unsaturated substituents can stabilize transition states, directing the regiochemical outcome of the ring-opening. magtech.com.cn

Transition State Analysis

The inherent ring strain of the four-membered azetidine core in molecules like this compound governs much of its reactivity. The formation and subsequent reactions of this ring system involve high-energy transition states that are challenging to access, making theoretical and computational studies crucial for understanding and predicting reaction outcomes. bham.ac.uk Transition state analysis, often employing Density Functional Theory (DFT) and ab initio methods, provides invaluable insights into reaction mechanisms, regioselectivity, and stereoselectivity. nih.govnih.gov

Detailed computational studies have been instrumental in elucidating the mechanistic pathways of azetidine chemistry. For instance, the synthesis of the azetidine ring itself is a subject of significant theoretical investigation. The formation of four-membered rings is often kinetically disfavored compared to five- or six-membered rings due to the high-energy strained nature of the transition states involved. bham.ac.uk

A key area where transition state analysis has been applied is in understanding the regioselectivity of ring-forming reactions. Quantum chemical calculations have been used to explain the principles behind Baldwin's rules in the context of azetidine synthesis. acs.org In the formation of 2-arylazetidines from substituted oxiranes, analysis of the transition state geometries revealed that the angle of nucleophilic attack is a determining factor for favoring the formation of the four-membered azetidine ring over a five-membered pyrrolidine ring. acs.org

Table 1: Transition State Geometries for Azetidine vs. Pyrrolidine Formation Data sourced from computational analysis of the cyclization of protonated N-benzyl-N-((2,3-diphenyloxiran-2-yl)methyl)methanamine. acs.org

| Transition State for Ring Formation | Isomer | Angle of Attack (C-C-O) | Relative Energy |

| Four-membered (Azetidine) | trans | 166.2° | Lower |

| Four-membered (Azetidine) | cis | 163.9° | Higher |

| Five-membered (Pyrrolidine) | trans | 133.2° | Higher |

| Five-membered (Pyrrolidine) | cis | 127.5° | Higher |

The data indicates that the transition states leading to the azetidine ring exhibit an angle of attack closer to the ideal linear arrangement for an SN2 reaction, making this pathway more favorable despite the ring strain of the product. acs.org

Similarly, DFT calculations have been employed to rationalize the outcomes of transition metal-catalyzed reactions and intramolecular aminolysis for azetidine synthesis. mdpi.comfrontiersin.org In the lanthanum(III)-catalyzed intramolecular aminolysis of epoxy amines, calculations of the transition states showed that the energy required to form the azetidine ring was significantly lower than that for the corresponding five-membered pyrrolidine, which was consistent with experimental observations. frontiersin.orgfrontiersin.org These computational models suggest that the coordination of the catalyst and substrates plays a critical role in stabilizing the transition state that leads to the less-strained product. frontiersin.org

Furthermore, transition state analysis is vital for understanding the reactivity of the azetidine ring itself, particularly in ring-opening reactions. The nucleophilic ring-opening of azetidinium ions, for example, has been studied using DFT to understand the parameters that govern regioselectivity. nih.gov These theoretical models help predict where a nucleophile will attack the strained ring, a crucial aspect for the synthetic utility of azetidine derivatives.

In the context of biological activity, theoretical models have been used to compute the interaction of azetidine-containing molecules, such as β-lactams, with enzyme active sites. nih.gov By modeling the acylation step of serine enzymes, researchers can predict the inhibitory potential of these compounds by analyzing the transition state energies of the enzyme-inhibitor complex. nih.gov

Derivatization Strategies and Analogue Synthesis Based on Ethyl 2 Azetidin 3 Yl Acetate

Synthesis of Novel Azetidinyl Carboxylic Acid Derivatives

The ester group of ethyl 2-(azetidin-3-yl)acetate is a key handle for the synthesis of various carboxylic acid derivatives, including amides, hydrazides, the parent carboxylic acid and its salts, as well as nitriles and ketones.

Amides and Hydrazides from Azetidine (B1206935) Esters

The conversion of esters to amides, known as aminolysis, is a common transformation. This can be achieved by reacting this compound with a primary or secondary amine. The reaction is often facilitated by heating or by using activating agents. libretexts.org For instance, the direct reaction with an amine can yield the corresponding N-substituted acetamide (B32628) derivative.

A more versatile approach involves the initial conversion of the ester to a more reactive species, such as an acid chloride. libretexts.org This intermediate can then readily react with a wide range of amines to form amides under milder conditions.

Hydrazides are synthesized by reacting the ester with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). nih.govresearchgate.net This reaction typically proceeds by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. nih.gov The resulting hydrazide, containing a reactive -NHNH₂ group, is a valuable intermediate for synthesizing more complex heterocyclic systems. For example, it can be condensed with aldehydes to form hydrazones or with dicarbonyl compounds to construct various five- and six-membered heterocycles. nih.govbibliomed.org

The synthesis of hydrazides from esters is a common route for creating precursors to various heterocyclic compounds. researchgate.net For example, reacting an ester with hydrazine hydrate can produce a carbohydrazide (B1668358), which can then be used in subsequent reactions. nih.gov

Table 1: Synthesis of Amides and Hydrazides

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Amine (R-NH₂) | 2-(Azetidin-3-yl)-N-R-acetamide |

Azetidine Carboxylic Acids and Their Salts

Hydrolysis of the ethyl ester group affords the corresponding azetidine-3-acetic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, often with a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) to ensure miscibility. researchgate.net Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Acid-catalyzed hydrolysis can also be employed, though it may require harsher conditions. The resulting azetidine-3-acetic acid can be isolated as a free acid or converted to a variety of salts by treatment with an appropriate base. These salts can sometimes offer advantages in terms of crystallinity, stability, or ease of handling. For example, the formation of a dicyclohexylamine (B1670486) salt has been used for purification purposes. google.com

The synthesis of azetidine carboxylic acids is a key step in the preparation of various biologically active molecules. semanticscholar.org

Table 2: Synthesis of Azetidine Carboxylic Acids and Salts

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | 1. NaOH (aq) 2. HCl (aq) | 2-(Azetidin-3-yl)acetic acid |

Nitriles and Ketones from Azetidine Esters

The conversion of the acetate (B1210297) side chain to other functional groups like nitriles and ketones expands the synthetic utility of the azetidine scaffold.

The synthesis of a nitrile from the corresponding ester is not a direct transformation. A common strategy involves converting the ester to a primary amide, which can then be dehydrated to the nitrile. Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) are frequently used for this purpose.

Alternatively, a more direct route to a nitrile-containing azetidine would be to start from a different precursor, such as 3-azidoazetidine-3-carboxylic acid, and perform a Curtius rearrangement followed by further transformations. researchgate.net Another approach involves the cyanation of a suitable leaving group at the 3-position of the azetidine ring. semanticscholar.org

The synthesis of ketones from this compound can be achieved through various methods. One common approach is the reaction of the ester with an organometallic reagent, such as an organolithium or Grignard reagent. Careful control of the reaction conditions is necessary to prevent the secondary reaction of the initially formed ketone with the organometallic reagent, which would lead to a tertiary alcohol. Using a less reactive organometallic reagent or performing the reaction at low temperatures can favor the formation of the ketone.

Another strategy involves the use of a Weinreb amide, which can be synthesized from the corresponding carboxylic acid. The Weinreb amide, an N-methoxy-N-methylamide, reacts with organometallic reagents to form a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, thus preventing over-addition.

Functionalization of the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a nucleophilic center that can be readily functionalized through various reactions, including N-alkylation and N-acylation, as well as by forming N-heterocyclic derivatives.

N-Alkylation and N-Acylation

N-alkylation involves the introduction of an alkyl group onto the azetidine nitrogen. This is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine. The choice of solvent depends on the specific reactants and can range from polar aprotic solvents like DMF and acetonitrile (B52724) to less polar solvents like dichloromethane.

Reductive amination is another powerful method for N-alkylation. This involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. google.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

N-acylation is the process of introducing an acyl group (-C(O)R) onto the azetidine nitrogen. This is readily accomplished by reacting the azetidine with an acyl chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to scavenge the acid byproduct. This reaction is generally high-yielding and can be used to introduce a wide variety of acyl groups.

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| N-Alkylation | Aldehyde/Ketone, Reducing agent | Substituted alkyl group |

Formation of N-Heterocyclic Derivatives on the Azetidine Ring

The azetidine nitrogen can also serve as a nucleophile in reactions that form new heterocyclic rings attached to the azetidine core. These reactions often involve bifunctional electrophiles that can react with the azetidine nitrogen and another nucleophilic center, or a sequence of reactions that build the new ring system.

One example is the reaction of the azetidine with a molecule containing both an electrophilic center and a leaving group, leading to a cyclization reaction that forms a fused or spirocyclic system. For instance, reaction with an α,β-unsaturated ester followed by an intramolecular cyclization could lead to the formation of a bicyclic system.

Another strategy involves aza-Michael addition reactions. The azetidine nitrogen can add to an activated alkene, such as an α,β-unsaturated ester or nitrile. mdpi.com The resulting product can then undergo further transformations to create more complex heterocyclic structures. For example, the product of a Michael addition could possess a functional group that allows for a subsequent intramolecular cyclization.

The synthesis of N-heterocyclic derivatives can also be achieved through multi-component reactions, where the azetidine, along with two or more other reactants, come together in a single pot to form a complex product. These reactions can be highly efficient in building molecular complexity.

Table 4: Summary of Compounds

| Compound Name |

|---|

| This compound |

| 2-(Azetidin-3-yl)-N-R-acetamide |

| 2-(Azetidin-3-yl)acetohydrazide |

| 2-(Azetidin-3-yl)acetic acid |

| 2-(Azetidin-3-yl)acetate salt |

| 3-Azidoazetidine-3-carboxylic acid |

| N-methoxy-N-methylamide |

| Methyl iodide |

| Benzyl bromide |

| Potassium carbonate |

| Triethylamine |

| Diisopropylethylamine |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| Acyl chloride |

| Acid anhydride |

Introduction of Substituents on the Azetidine Ring

Modification of the azetidine ring is a primary strategy for generating analogues with diverse properties. This can be achieved through various synthetic transformations, including halogenation, alkylation, and arylation reactions.

The introduction of halogen atoms onto the azetidine ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. Halogenated azetidines are also valuable precursors for further functionalization, such as cross-coupling reactions.

Direct halogenation of the C-H bonds on the azetidine ring can be challenging. However, related chemistries on similar four-membered rings, such as azetidin-2-ones (β-lactams), are well-documented. For instance, α-chloro and α-bromo β-alkoxyvinyl polyhaloalkyl ketones can be synthesized through halogenation followed by dehydrohalogenation. researchgate.net Additionally, N-aryl-3-halogenated azetidin-2-ones have been synthesized and studied for their biological activity. acs.org

A common strategy for introducing halogens onto the azetidine ring involves using a starting material that already contains a suitable leaving group, such as a hydroxyl group. The hydroxyl group can be converted to a better leaving group, like a mesylate, which can then be displaced by a halide ion. google.com Another approach involves the use of reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride, or bromine in dichloromethane, although these conditions can sometimes lead to a mixture of mono- and di-brominated products. researchgate.net

For the synthesis of specific halogenated derivatives, such as N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) derivatives, a multi-step synthesis can be employed. This can involve the addition of chloroacetyl chloride to a suitable precursor in the presence of a base like triethylamine. ijpjournal.com

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| β-alkoxyvinyl polyhaloalkyl ketones | Cl₂ or Br₂, followed by pyridine | α-chloro- or α-bromo-β-alkoxyvinyl polyhaloalkyl ketones | researchgate.net |

| 3-amino-5,5-dimethylcyclohex-2-en-1-ones | di-tert-butyl peroxide/NBS/CCl₄, or Br₂/CH₂Cl₂ | Mixture of mono- and di-brominated compounds | researchgate.net |

| Carbohydrazide derivatives | Chloroacetyl chloride, triethylamine, dry 1,4-dioxane | N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) derivatives | ijpjournal.com |

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide range of alkyl and aryl substituents onto the azetidine ring. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel.

Alkylation:

A notable method for the alkylation of azetidines is the polarity-match-based selective sp³ C–H alkylation. nih.gov This reaction combines photoredox, nickel, and hydrogen-atom transfer catalysis to achieve the coupling of alkyl halides with the α-C–H of amines. This strategy has been successfully applied to various cyclic amines, including azetidine derivatives, to produce alkylated products in good yields. nih.gov The reaction tolerates a variety of functional groups on the alkyl fragment, such as nitriles, heteroaromatics, esters, and ethers. nih.gov

Another approach involves the N-alkylation of pyrazole (B372694) carboxylates with N-Boc-3-iodoazetidine. ktu.edu This reaction provides a pathway to novel amino acid-like building blocks containing both pyrazole and azetidine rings.

Arylation:

Palladium-catalyzed cross-coupling reactions are frequently used for the α-arylation of esters, and similar principles can be applied to azetidine derivatives. researchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction has been used to diversify novel heterocyclic amino acid derivatives. mdpi.comnih.gov This involves the reaction of a brominated pyrazole-azetidine hybrid with various boronic acids to introduce aryl and heteroaryl substituents. mdpi.comnih.gov

A mild method for the N-arylation of heterocycles, which can be extended to azetidine derivatives, utilizes arylboronic acids and cupric acetate. This reaction proceeds at room temperature and is tolerant of air, making it a convenient method for generating N-arylated products. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

|---|---|---|---|---|

| sp³ C–H Alkylation | Photoredox catalyst, Nickel catalyst, Hydrogen-atom transfer catalyst | Azetidine derivatives and alkyl halides | α-alkylated azetidines | nih.gov |

| N-Alkylation | - | Pyrazole carboxylates and N-Boc-3-iodoazetidine | N-alkylated pyrazole-azetidine hybrids | ktu.edu |

| Suzuki-Miyaura Coupling | Palladium catalyst | Brominated pyrazole-azetidine hybrid and boronic acids | Aryl/heteroaryl substituted azetidine derivatives | mdpi.comnih.gov |

| N-Arylation | Cupric acetate | Azetidine derivatives and arylboronic acids | N-arylated azetidines | organic-chemistry.org |

Synthesis of Poly-Azetidine Systems or Dimers

The synthesis of molecules containing multiple azetidine units, such as dimers or polymers, is an area of interest for creating novel materials and complex molecular architectures. While the direct polymerization of this compound is not extensively reported, the principles of azetidine synthesis and derivatization can be applied to construct such systems.

One potential strategy involves the coupling of two azetidine-containing fragments. For example, aza-Michael addition reactions can be used to link different heterocyclic systems. The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with another azetidine molecule could, in principle, lead to the formation of a dimer. mdpi.com

Furthermore, the synthesis of azetidines through the cyclization of 1,3-diols with amines could be adapted to create poly-azetidine structures by using poly-functional starting materials. bham.ac.uk For instance, a diamine could react with a di-functionalized precursor to form a polymer chain containing repeating azetidine units.

While specific examples of poly-azetidine systems derived directly from this compound are not prominent in the search results, the fundamental reactions of azetidine chemistry provide a framework for their potential synthesis.

Stereochemical Control in Derivatization Processes

Controlling the stereochemistry during the derivatization of this compound is crucial, as the stereoisomers of a molecule can have vastly different biological activities and physical properties.

One of the most common methods for synthesizing azetidines, the reduction of azetidin-2-ones (β-lactams), generally proceeds with retention of the stereochemistry of the ring substituents. acs.org This allows for the synthesis of enantiomerically pure azetidines from chiral β-lactam precursors.

In the case of alkylation reactions, achieving stereocontrol can be more complex. However, methods have been developed for the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. researchgate.net This involves the optical resolution of racemic mixtures using a chiral resolving agent, such as (S)-4-benzyl-2-oxazolidinone, to separate the diastereomeric pairs. Subsequent hydrolysis then yields the enantiomerically pure products. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 2 Azetidin 3 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of ethyl 2-(azetidin-3-yl)acetate and its analogs. A comprehensive application of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's structure. researchgate.netemerypharma.com

One-dimensional NMR, specifically ¹H and ¹³C NMR, offers initial insights into the chemical environment of the nuclei within the molecule. For instance, in a derivative, the ¹H-NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative displayed the methylene (B1212753) protons of the azetidine (B1206935) ring as two doublets at δ 4.28 and 4.42 ppm, while the pyrazole (B372694) protons resonated at δ 6.29–6.30, 7.54, and 7.63 ppm. nih.gov The corresponding ¹³C-NMR spectrum confirmed the pyrazole carbon signals at δ 106.0, 127.8, and 140.0 ppm. nih.gov

To overcome the limitations of 1D NMR, such as signal overlap, a suite of 2D NMR techniques is employed. huji.ac.ilweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For example, a COSY spectrum would show a correlation between the protons on adjacent carbons in the azetidine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comrsc.org In the case of this compound, the HSQC spectrum would link the proton signals of the azetidine ring and the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. emerypharma.comnih.govyoutube.com For instance, an HMBC experiment on a derivative confirmed the structure by showing correlations between the Boc-azetidine-ring protons and the nitrogen of the piperidine (B6355638) ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing valuable information about the molecule's three-dimensional structure and stereochemistry. huji.ac.il For a 3-(pyrazol-1-yl)azetidine derivative, NOE effects were observed between the pyrazole-ring proton and the azetidine protons. nih.gov

A summary of typical NMR data for a derivative of this compound is presented below:

| Proton Signal | Chemical Shift (ppm) | Multiplicity | Carbon Signal | Chemical Shift (ppm) |

| Azetidine CH₂ | 4.28, 4.42 | dd | Azetidine CH₂ | 55.7 |

| Azetidine CH | 3.69-3.86 | m | Azetidine CH | 40.7 |

| Pyrazole 4'-H | 6.29-6.30 | m | Pyrazole C-4' | 106.0 |

| Pyrazole 3'-H | 7.54 | d | Pyrazole C-5' | 127.8 |

| Pyrazole 5'-H | 7.63 | d | Pyrazole C-3' | 140.0 |

| Ester OCH₂ | 4.09 | q | Ester C=O | 173.1 |

| Ester CH₃ | 1.20 | t | Ester OCH₂ | 61.68 |

| Ester CH₃ | 14.06 | |||

| Note: Data is illustrative and based on derivatives described in the literature. nih.govasianpubs.org |

For chiral derivatives of this compound, the determination of enantiomeric excess is critical. This can be achieved using chiral NMR techniques. One common method involves the use of a chiral resolving agent, which forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. researchgate.net An alternative approach is the use of chiral solvating agents. The synthesis of optically active 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids has been reported, where the enantiomeric purity was determined following the separation of diastereomers. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. rsc.orgresearchgate.netchemrxiv.org For example, the HRMS data for a derivative of this compound, tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate, showed a calculated m/z of 267.1177 for [M+H]⁺, with a found value of 267.1167, confirming the molecular formula C₁₃H₁₉N₂O₂S. rsc.org

In addition to the molecular ion peak, the mass spectrum also shows a series of fragment ions, which result from the breakdown of the molecule in the mass spectrometer. The analysis of this fragmentation pattern can provide valuable structural information. For esters like this compound, a common fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃). docbrown.info The fragmentation of the azetidine ring can also provide clues about its substitution pattern. researchgate.net

A table of expected fragments for this compound is shown below:

| Fragment | m/z (calculated) |

| [M]⁺ | 143.09 |

| [M - OCH₂CH₃]⁺ | 98.05 |

| [M - COOCH₂CH₃]⁺ | 70.06 |

| [CH₂COOCH₂CH₃]⁺ | 87.04 |

| Note: These are theoretical values. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. chemrxiv.orgscholarscentral.com

For this compound and its derivatives, key vibrational bands include:

C=O Stretch: The ester carbonyl group typically shows a strong absorption in the IR spectrum in the range of 1750-1735 cm⁻¹. nih.govorgchemboulder.com For a derivative, tert-butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate, characteristic C=O stretching bands were observed at 1731 cm⁻¹ (ester) and 1694 cm⁻¹ (Boc-carbamate). nih.gov

N-H Stretch: The N-H stretching vibration of the azetidine ring, if unsubstituted on the nitrogen, would appear in the region of 3300-3500 cm⁻¹. nih.gov

C-N Stretch: The C-N stretching vibration of the azetidine ring would be expected in the fingerprint region of the spectrum.

C-O Stretch: The C-O stretching of the ester group will have a strong band between 1300-1000 cm⁻¹. orgchemboulder.com

Raman spectroscopy, while less commonly reported for this specific compound, can provide complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.netgoogle.com

The table below summarizes the characteristic IR absorption bands for derivatives of this compound. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1731 |

| Carbamate C=O | Stretch | 1694 |

| N-H | Stretch | ~3314 |

| C-H | Stretch | 2800-3000 |

| Note: Data is illustrative and based on derivatives described in the literature. nih.gov |

Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the molecular vibrations of this compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging within the molecule. While a detailed experimental spectrum for this compound is not publicly available, a theoretical analysis based on known data for similar structures, such as azetidine derivatives and ethyl esters, allows for the prediction of its key vibrational modes.

The vibrational modes can be categorized as follows:

Azetidine Ring Vibrations: The four-membered azetidine ring exhibits characteristic puckering and ring deformation modes. The N-H bond within the ring gives rise to distinct stretching and bending vibrations. Internal dynamics, including the coupling between ring puckering and N-H inversion, can lead to a doubling of rotational transitions in microwave spectroscopy, as observed in the parent azetidine molecule. aip.org

Ester Group Vibrations: The ethyl acetate (B1210297) moiety is characterized by strong C=O (carbonyl) and C-O stretching vibrations. The ethyl group contributes C-H stretching and bending modes.

Methylene Bridge Vibrations: The CH₂ group linking the azetidine ring and the ester function will have its own characteristic stretching and scissoring vibrations.

Computational studies, often employing Density Functional Theory (DFT), are crucial for assigning specific spectral bands to their corresponding vibrational modes. bibliotekanauki.pl For instance, in the analysis of 1,3,3-trinitroazetidine (B1241384), quantum chemical calculations were essential for interpreting the matrix isolation infrared spectrum. bibliotekanauki.pl

Functional Group Identification

Infrared (IR) spectroscopy is particularly adept at identifying the functional groups present in a molecule by detecting their characteristic absorption frequencies. For this compound, the IR spectrum is expected to show distinct bands corresponding to its constituent parts.

The primary functional groups and their expected IR absorption ranges are:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Azetidine) | Stretching | 3300 - 3500 | nih.gov |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | mdpi.com |

| C=O (Ester) | Stretching | 1730 - 1750 | mdpi.comnih.gov |

| C-N (Azetidine) | Stretching | 1200 - 1300 | nih.gov |

| C-O (Ester) | Stretching | 1000 - 1300 | mdpi.com |

| N-H (Azetidine) | Bending | 1500 - 1650 | nih.gov |

Table 1: Predicted Infrared Absorption Bands for Key Functional Groups in this compound.

In a study on a novel chitosan-azetidine derivative, the formation of the azetidine ring was confirmed by the appearance of C-N bonds, and the C=O stretching of a related β-lactam was observed at 1740 cm⁻¹. nih.govmdpi.com Similarly, the synthesis of other azetidine derivatives showed characteristic IR absorption bands for the ester C=O group around 1731 cm⁻¹. nih.gov These findings support the predicted spectral features of this compound.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Although a single-crystal X-ray structure for this compound has not been reported, analysis of related azetidine derivatives provides a framework for understanding what such a study would reveal. nih.govbham.ac.uk

Absolute Configuration Determination

This compound possesses a chiral center at the C3 position of the azetidine ring. X-ray diffraction analysis of a single crystal of one of its enantiomers can unambiguously determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects. The Flack parameter is a critical value derived from the diffraction data; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct. nih.gov For example, the absolute stereochemistry of a 2,4-cis-disubstituted amino azetidine derivative was confirmed as (2S, 4R) by single-crystal X-ray diffraction, with a Flack parameter of -0.017(2). nih.gov This method remains the "gold standard" for stereochemical assignment, provided that suitable crystals can be grown. nsf.gov

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions would likely be dominated by hydrogen bonding involving the N-H group of the azetidine ring (as a hydrogen bond donor) and the carbonyl oxygen of the ester group (as a hydrogen bond acceptor).

Advanced Spectroscopic Methods for Chirality (e.g., Circular Dichroism)

When X-ray crystallography is not feasible, or when information about the molecule's conformation in solution is required, chiroptical spectroscopic methods are exceptionally powerful. nih.gov Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are key techniques for determining the absolute configuration and conformational preferences of chiral molecules like this compound in solution. mdpi.comnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. chiralabsxl.com VCD, its vibrational counterpart, measures a similar differential absorption in the infrared region, corresponding to fundamental vibrational transitions. nih.gov The resulting spectra are highly sensitive to the three-dimensional structure of the molecule.

The modern approach to stereochemical assignment using these methods involves a combination of experimental measurement and quantum chemical calculations. nih.govmdpi.com The general workflow is as follows:

Conformational Search: A computational search for all possible low-energy conformers of the molecule is performed.

Spectrum Calculation: For each stable conformer, the ECD and/or VCD spectrum is calculated using methods like Density Functional Theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for a chosen enantiomer (e.g., the R-enantiomer).

Comparison: The theoretical spectrum is compared to the experimental spectrum. A match between the calculated spectrum for the R-enantiomer and the experimental spectrum confirms the absolute configuration as R. A mirror-image relationship indicates the S-configuration.

This combined experimental and computational approach has been successfully applied to determine the absolute configuration of various β-lactams and other complex chiral molecules, providing an indispensable alternative to X-ray crystallography. nih.govnih.govnih.gov

Computational and Theoretical Studies of Ethyl 2 Azetidin 3 Yl Acetate and Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules. For azetidine (B1206935) derivatives, these methods are employed to understand their electronic structure, conformational preferences, and to predict spectroscopic data. researchgate.net

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO, LUMO)

The electronic structure of azetidine derivatives is a key determinant of their reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactions. For instance, in azetidine systems, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity.

Natural bond orbital (NBO) analysis is another technique used to study the electronic structure, revealing details about bonding and intermolecular interactions, such as hydrogen bonds, which contribute to molecular stability. researchgate.netbohrium.com Furthermore, molecular electrostatic potential (MEP) maps can predict electrophilic and nucleophilic sites within the molecule. researchgate.net In the case of the azetidine radical cation, theoretical calculations have shown a planar ring structure with the unpaired electron density primarily in the 2p orbital of the nitrogen atom.

Table 1: Frontier Molecular Orbital Energies for a Representative Azetidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and based on typical quantum chemical calculations for azetidine derivatives.

Conformational Analysis and Energy Landscapes

Azetidine rings are known for their puckered conformations. Computational methods are essential for exploring the conformational landscape of ethyl 2-(azetidin-3-yl)acetate and identifying the most stable geometries. researchgate.net The puckering of the four-membered ring introduces a degree of conformational flexibility that can be critical for its biological activity and interaction with other molecules. enamine.net

Theoretical calculations, such as those using density functional theory (DFT), can map the potential energy surface of the molecule, revealing the energy barriers between different conformations. iucr.orgnih.gov For instance, studies on the neutral azetidin-1-yl radical have predicted a puckered ring structure. The conformational dynamics of substituted azetidines can be complex, with certain proton signals in NMR spectra appearing broadened due to these dynamic processes. mdpi.com

Spectroscopic Property Prediction (NMR, IR shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) shifts. researchgate.net These predictions are valuable for confirming the structure of synthesized compounds. jmchemsci.comacs.orgnih.gov

DFT methods, such as B3LYP, are commonly used to calculate NMR chemical shifts (¹H and ¹³C) and have shown good correlation with experimental data for various organic molecules, including those with azetidine-like structures. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a popular choice for NMR calculations. mdpi.com Similarly, theoretical calculations can predict the vibrational frequencies in IR spectra, which correspond to the stretching and bending of chemical bonds. mdpi.com For example, the characteristic C=O stretching vibration in the IR spectrum of an azetidine derivative can be accurately predicted. mdpi.com

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Azetidine

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Azetidine CH₂ | 3.75 | 3.71-3.84 |

| Azetidine CH₂ | 3.98 | 3.94 |

| Ester OCH₃ | 3.65 | 3.61 |

Note: The data in this table is based on reported values for a related azetidine derivative and serves as an illustrative example. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, complementing the static information from quantum chemical calculations. These simulations are particularly useful for studying the behavior of molecules in solution and their conformational dynamics over time. researchgate.netresearchgate.net

Solution-Phase Behavior Modeling

MD simulations can model the behavior of this compound in a solvent, providing insights into its solvation and interactions with solvent molecules. nih.gov These simulations can help understand how the solvent influences the conformational preferences and dynamics of the molecule. The interactions between a protein and a ligand, for example, are crucial in many biological processes, and MD simulations can elucidate the binding and dissociation events that determine binding affinity. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is crucial for elucidating the intricate mechanisms of reactions involving the formation and functionalization of azetidine rings. Due to the high ring strain, the synthesis of azetidines often involves high-energy transition states that can be challenging to form and control. bham.ac.uk Theoretical calculations, particularly using Density Functional Theory (DFT), allow researchers to map out potential energy surfaces, identify intermediates, and characterize the transition states that govern these transformations.

One area of significant investigation is the cyclization reaction to form the azetidine ring. Studies have computationally explored various pathways, such as the 4-exo-tet and 5-endo-tet cyclization routes in selenium-induced cyclization of homoallylamines. bham.ac.uk DFT calculations have been employed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway in the copper-catalyzed photoinduced radical cyclization of ynamides. nih.gov These models can compute the free energy profiles for different pathways, revealing the kinetic and thermodynamic factors that control regioselectivity. nih.gov

In the desymmetrization of N-acyl-azetidines catalyzed by chiral phosphoric acids, DFT calculations have been instrumental. nih.govresearchgate.net By modeling various possible activation modes, researchers confirmed that the reaction proceeds via a bifunctional activation of the azetidine nitrogen and the thione tautomer of the nucleophile. nih.govresearchgate.net Thorough conformational sampling of the enantiodetermining transition structures allows for the accurate prediction of experimental enantioselectivity. For instance, a calculated free energy difference of 2.0 kcal mol⁻¹ between the major and minor transition states accurately reproduced the experimentally observed 88% enantiomeric excess (e.e.). researchgate.net

Furthermore, computational studies have rationalized unexpected reaction outcomes. For example, the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines was found to proceed through a rare aziridine (B145994) to azetidine rearrangement. acs.org Computational analysis revealed that the initial cyclization forms an aziridine, which then undergoes a subsequent ring expansion via a bicyclic aziridinium (B1262131) ion intermediate to yield the thermodynamically favored azetidine product. acs.org Similarly, calculations have explained how Lewis acid catalysts, such as La(OTf)₃, can invert the regioselectivity in the intramolecular aminolysis of epoxy amines to favor the formation of azetidines over the typically preferred pyrrolidines by stabilizing the azetidine transition state. frontiersin.org

| Reaction System | Computational Method | Finding | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid-Catalyzed Azetidine Desymmetrization | DFT: B97D3/6-311+G(2d,2p) | Free energy difference between pro-(S) and pro-(R) transition states | 2.0 | researchgate.net |

| La(OTf)₃-Catalyzed Aminolysis of cis-Epoxy Amines | DFT | Energy difference between azetidine and pyrrolidine (B122466) transition states (catalyzed) | Lower for Azetidine | frontiersin.org |

| Enantioselective Minisci Reaction | DFT: M06-2X/def2-TZVP | Energy difference between S and R producing INT transition states | 1.2 | acs.org |

| Morita-Baylis-Hillman Reaction with Azetidine Catalyst | DFT | Reduction in rate-determining barrier compared to DABCO catalyst | 1.7 - 2.4 | chemrxiv.org |

Prediction of Reactivity and Selectivity in Azetidine Chemistry

Computational models have evolved into powerful predictive tools, enabling chemists to screen potential reactants and catalysts in silico before undertaking experimental work. mit.edu This approach accelerates the discovery of new reactions and expands the scope of known transformations. mit.edumit.edu

A notable example is the photocatalytic synthesis of azetidines from alkenes and oximes. Researchers developed computational models to predict which pairs of reactants would successfully form azetidines. mit.edu By calculating properties like frontier orbital energies for a range of alkenes and oximes, the model could quickly predict reactivity. mit.edu The predictions were largely accurate when tested experimentally, demonstrating that this computational prescreening can effectively guide synthetic efforts and uncover a wider range of viable substrates than previously thought. mit.edu

In the realm of asymmetric catalysis, computational studies are key to understanding and predicting enantioselectivity. For the desymmetrization of meso-N-acyl-azetidines, computational models have been developed that not only reproduce experimental selectivity but also provide a general model for predicting the outcome. nih.govresearchgate.net These models are based on how well the substrates fit into the chiral pocket of the catalyst, which is dictated by orbital interaction requirements at the transition state. nih.govresearchgate.net By analyzing steric maps of the catalyst and transition state models, a general principle was proposed: selectivity is driven by the preference of the nucleophile and the benzoyl group to occupy specific empty quadrants within the chiral catalyst's pocket. nih.gov

Data-driven and machine learning models are also emerging as complementary tools to first-principles calculations. mit.edu These models can be trained on experimental data to predict properties and reactivity, offering significant advantages in speed. mit.edu Such approaches have been applied to study azetidine synthesis, helping to identify desirable characteristics in reactants that could expand the future scope of azetidine-containing products. mit.edu Genetic algorithms have also been used to perform de novo discovery of new catalysts, successfully identifying azetidines as highly efficient catalysts for the Morita-Baylis-Hillman reaction, a finding that was later verified experimentally. chemrxiv.orgnih.gov

| Reaction Type | Computational Model | Predicted Parameter | Prediction | Experimental Result | Reference |

|---|---|---|---|---|---|

| Photocatalytic Azetidine Synthesis | Frontier Orbital Energy Calculations | Alkene-Oxime Reactivity | 18 pairs predicted to react or not | Most predictions were accurate | mit.edu |

| CPA-Catalyzed Desymmetrization | DFT Transition State Modeling | Enantiomeric Excess (e.e.) | ~95% e.e. (ΔΔG‡ = 2.0 kcal/mol) | 88% e.e. | researchgate.net |

| Enantioselective Minisci Reaction | DFT (INT/IH modes) | Enantioselectivity | Correctly predicts major (S) enantiomer | 94% e.e. for (S) enantiomer | acs.org |

| Morita-Baylis-Hillman Reaction | Genetic Algorithm & DFT | Catalyst Activity | Azetidine catalyst is more active than DABCO | Synthesized azetidine showed 8-fold rate increase | chemrxiv.org |

Development of Force Fields and Computational Models for Azetidine Systems

The accuracy of molecular simulations, such as molecular dynamics (MD), relies heavily on the quality of the underlying force fields, which are sets of parameters describing the potential energy of a system. nih.gov Developing robust force fields for strained cyclic systems like azetidines presents unique challenges.

Comparative studies have benchmarked the performance of various common small molecule force fields—including GAFF, MMFF94, OPLS3e, and the Open Force Field (OpenFF) family—in reproducing quantum mechanical (QM) geometries and energies. nih.gov These studies identified azetidine-containing structures as a class of molecules that posed difficulties for several force field families, revealing outliers in both energy and geometry. nih.gov Such findings highlight the need for focused improvements in force field parameterization for these specific chemical moieties. nih.gov

Specific parameterization efforts have been undertaken to improve the simulation of azetidine-containing molecules. One study focused on parameterizing azetidine-2-carboxylic acid (Aze), a proline analogue, for the GROMOS56a3 force field for use in GROMACS simulations. nih.gov By simulating the molecule in biphasic water/cyclohexane systems and as part of homo-pentapeptides, researchers could evaluate its properties, such as hydrogen bonding potential and its effect on peptide conformation. nih.gov The results showed that Aze has a greater tendency than proline to induce a trans-to-cis peptide bond isomerization, which can significantly alter polypeptide chain structures. nih.gov

The development of next-generation force fields aims to address fundamental limitations of older models. arxiv.org For instance, traditional force fields often use empirically scaled non-bonded interactions to model 1-4 interactions (atoms separated by three bonds), which can lead to inaccuracies. arxiv.org New approaches propose modeling these interactions using only bonded coupling terms, which has shown significant improvement in accuracy for a range of molecules and could enhance the simulation of complex systems containing strained rings like azetidine. arxiv.org

| Force Field / Model | Focus of Study | Key Finding / Application | Reference |

|---|---|---|---|

| GAFF, GAFF2, MMFF94, OPLS3e, OpenFF | Benchmark assessment of small molecule force fields | Identified azetidine-containing structures as systematic outliers, indicating a need for improved parameters. | nih.gov |

| GROMOS56a3 | Parameterization of Azetidine-2-carboxylic acid (Aze) | Developed parameters for MD simulations; found Aze promotes trans→cis isomerization in peptides. | nih.gov |

| Ab initio Scaled Force Field | Vibrational spectra of azetidine | Developed a scaled ab initio force field to accurately reproduce the vibrational spectra of the parent azetidine molecule. | acs.org |

| Q-Force | Improved treatment of 1-4 interactions | Proposes a bonded-only model for 1-4 interactions, offering a more accurate alternative for systems like azetidines. | arxiv.org |

Applications of Ethyl 2 Azetidin 3 Yl Acetate and Its Analogues in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The azetidine (B1206935) moiety, particularly when functionalized like in Ethyl 2-(azetidin-3-yl)acetate, serves as a crucial chiral building block. Its constrained four-membered ring structure acts as a conformationally rigid scaffold, making it an attractive surrogate for other amino acids in the design of novel bioactive molecules and complex organic structures. nih.govjmchemsci.com Azetidines are considered important intermediates and structural units for a wide range of compounds, including amino acids, alkaloids, and other biologically active molecules. nih.govmagtech.com.cn

Precursor for Advanced Organic Scaffolds

The functionalized azetidine ring is a key starting point for the synthesis of more complex, multi-cyclic systems, especially spirocycles. Spirocyclic compounds, which feature two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks. nih.govnih.gov

Recent methodologies have enabled the synthesis of various advanced scaffolds from azetidine precursors:

Spirocyclic Azetidine Oxindoles : An enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been developed through an intramolecular C–C bond formation. This reaction utilizes a novel chiral phase-transfer catalyst to achieve high enantiomeric purity. The resulting spirocyclic scaffolds can be readily modified, demonstrating their potential for creating diverse, medicinally relevant compounds. nih.govacs.org

Spiro-azetidin-2-ones : The azetidin-2-one (B1220530) (or β-lactam) ring is a well-known pharmacophore, famously found in penicillin. Spirocyclic β-lactams are versatile building blocks for synthesizing a range of other compounds, including amino acids and alkaloids. nih.govrsc.org Synthetic strategies often involve multi-component reactions or cycloadditions to construct these complex spiro-heterocycles. nih.govrsc.org

Fused and Bridged Systems : The diversification of densely functionalized azetidine rings allows access to a wide variety of fused and bridged ring systems, which are valuable for generating lead-like molecules in drug discovery. researchgate.net Methods like palladium-catalyzed intramolecular C-H amination can produce azetidines, which then serve as precursors to these more complex architectures. organic-chemistry.org

Functionalized Azetidine Amino Acids : this compound and its derivatives are direct precursors to novel heterocyclic amino acids. nih.gov Synthetic routes such as the aza-Michael addition of N-heterocycles to (N-Boc-azetidin-3-ylidene)acetate allow for the creation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com These new amino acid derivatives are important scaffolds for building peptides and other biologically active compounds. nih.gov

| Scaffold Type | Synthetic Approach | Key Feature | Reference |

|---|---|---|---|

| Spirocyclic Azetidine Oxindoles | Intramolecular C–C bond formation via chiral phase-transfer catalysis | Combines two important pharmacophores in a rigid 3D structure | nih.govacs.org |

| Spiro-azetidin-2-ones (β-lactams) | Multi-component reactions (e.g., Ugi) and cycloadditions | Versatile building blocks for amino acids and alkaloids | nih.govrsc.org |

| Fused/Bridged Azetidines | Diversification of a core azetidine ring system | Provides access to diverse CNS-focused lead-like libraries | researchgate.net |

| Functionalized Azetidine Amino Acids | Aza-Michael addition to azetidine-3-ylidene acetates | Creates novel, conformationally constrained amino acid analogues | nih.govmdpi.com |

Synthesis of Macrocycles and Cage Compounds

The incorporation of azetidine derivatives into macrocycles is a promising strategy, particularly in peptide chemistry. The strained nature of the azetidine ring can be exploited to facilitate challenging macrocyclization reactions.

The 3-aminoazetidine (3-AAz) subunit, a close analogue of the core of this compound, has been introduced as a novel "turn-inducing" element for the efficient synthesis of small- to medium-sized cyclic peptides. researchgate.netnih.gov The inclusion of this azetidine-based unit within a linear peptide precursor significantly improves the efficiency of cyclization for tetra-, penta-, and hexapeptides under standard conditions. researchgate.net

A key advantage of this method is the stability of the four-membered ring to the strong acid conditions required for the subsequent deprotection of other amino acid side chains. nih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization of the macrocycle after it has been formed, allowing for the attachment of tags like dyes or biotin. researchgate.netresearchgate.net Structural analysis has shown that the azetidine ring influences the conformation of the resulting macrocycle. researchgate.net While one study noted that an azetidine-containing substrate failed to produce a medium-sized ring via a specific ring expansion cascade, the use of azetidines as turn-inducers in peptide macrocyclization remains a significant advancement. researchgate.netnih.gov

Integration into Polymer Architectures and Materials

The unique reactivity of the azetidine ring allows for its incorporation into polymers and advanced functional materials, imparting specific properties to the final product.

Monomer for Polymer Synthesis

Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to produce polyamines. researchgate.net This process is typically initiated by strong acids, which protonate the azetidine nitrogen, facilitating the ring-opening attack by another monomer unit. acs.orgrsc.org The polymerization of unsubstituted azetidine results in hyperbranched poly(trimethylenimine) or poly(propylenimine) (PPI). acs.orgrsc.org

The polymerization kinetics are influenced by the relative basicity of the monomer versus the growing polymer chain. researchgate.netrsc.org Studies have shown that the monomer is often consumed rapidly to form dimers and small oligomers, which then continue to react and polymerize. researchgate.netacs.org This "living" nature of the polymerization allows for the synthesis of polymers with specific architectures. researchgate.net Reactive polymers with pendant azetidine or azetidinium groups have also been synthesized from acrylic and methacrylic esters of 1-alkyl-3-azetidinol. ugent.be These polymers are valuable as their pendant functional groups can be used for cross-linking or other post-polymerization modifications.

| Monomer Type | Polymerization Method | Resulting Polymer | Key Characteristics | Reference |

|---|---|---|---|---|

| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(propylenimine) (PPI) | Monomer is consumed rapidly to form dimers/oligomers that continue to polymerize. | acs.orgrsc.org |

| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | "Living" polymers | Absence of a termination reaction allows for controlled synthesis. | researchgate.net |

| Acrylic esters of 1-alkyl-3-azetidinol | Conventional Polymerization | Poly(acrylates) with pendant azetidine groups | Reactive side chains for further modification. | ugent.be |

Incorporation into Functional Materials (e.g., energetic materials, supramolecular assemblies)

The high ring strain and nitrogen content of the azetidine scaffold make it a desirable component for high-energy-density compounds (HEDCs). nih.govicm.edu.pl The introduction of azetidine structures into molecules is an effective strategy for designing advanced polycyclic energetic materials. nih.govbohrium.com

Energetic Materials : Azetidine derivatives like 1,3,3-trinitroazetidine (B1241384) (TNAZ) are well-known energetic materials that are more powerful than TNT. nih.govicm.edu.pl By combining azetidine structures with other nitrogen-rich heterocycles like triazoles, new polycyclic compounds with high decomposition temperatures (>200 °C) and improved densities can be synthesized. nih.govbohrium.com The inherent strain energy of the azetidine ring contributes to the energetic performance, releasing additional energy upon decomposition. nih.gov Theoretical studies on nitroimine derivatives of azetidine further confirm their potential as HEDCs with better detonation performance than standards like RDX. icm.edu.plbibliotekanauki.pl Photochemical strategies have also been developed to access functionalized nitro-azetidines, demonstrating the tunability of their energetic properties through minor structural changes. acs.org

Supramolecular Assemblies : The defined structure of azetidine derivatives suggests their potential use in guiding the formation of supramolecular assemblies. For instance, the introduction of ureidopyrimidone (B8570159) (UPy) quadruple-hydrogen bonding units onto scaffolds can produce supramolecular polymers capable of specific functions, such as ion adsorption. While direct examples using this compound are not prominent, the principle of using rigid heterocyclic cores like azetidine for designing such materials is established. researchgate.net

Use in Catalyst Design and Ligand Synthesis

Chiral azetidine derivatives are highly effective as both ligands for metal-based catalysts and as organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net Their rigid, C2-symmetric structures can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. researchgate.net

Since the 1990s, chiral azetidines have been successfully used to induce asymmetry in a variety of important reactions, including:

Diethylzinc (B1219324) Addition to Aldehydes : Chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and used as ligands for the highly enantioselective addition of diethylzinc to aldehydes. researchgate.net

Friedel-Crafts Alkylations, Henry Reactions, and Michael Additions : Reviews of the field highlight the successful application of azetidine-derived ligands and organocatalysts in these fundamental C-C bond-forming reactions. birmingham.ac.ukresearchgate.net

Metal Complexation : Azetidine derivatives with substituents like 2-aminoethyl and 2-pyridyl groups can function as tridentate or quadridentate ligands, forming stable complexes with metals such as Cu(II), Pd(II), and Pt(II). frontiersin.orgresearchgate.net The geometry of the 2,4-cis-disubstituted azetidine allows a tridentate ligand to create a concave architecture that asymmetrically envelops the metal, distorting its coordination geometry and influencing its catalytic activity. frontiersin.org

The synthesis of new chiral ligands from azetidine and other chiral molecules, such as (R)-BINOL, continues to expand the toolkit for asymmetric catalysis, for example, in the magnesium-catalyzed ring-opening of aziridines. researchgate.net

Chiral Ligands for Asymmetric Catalysis